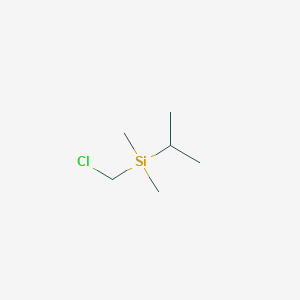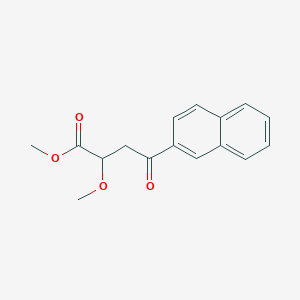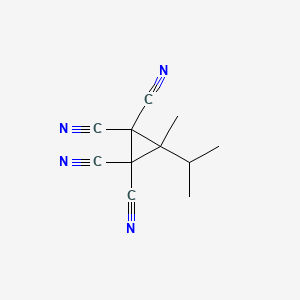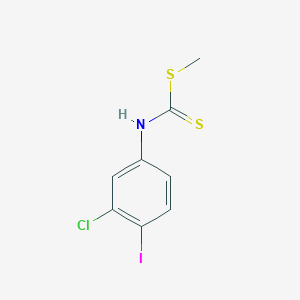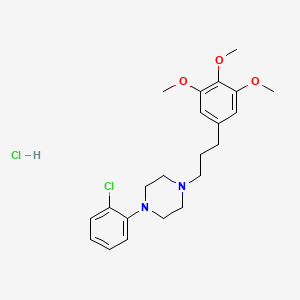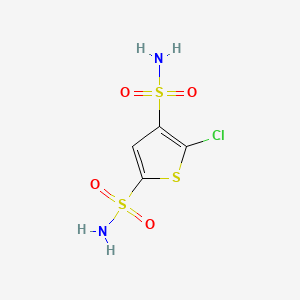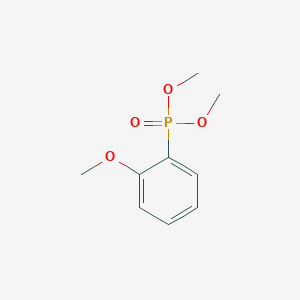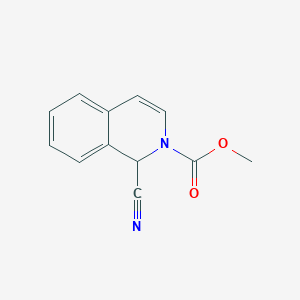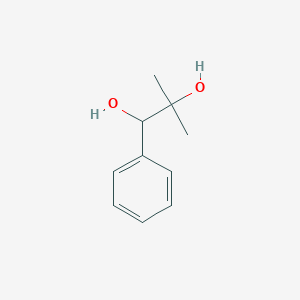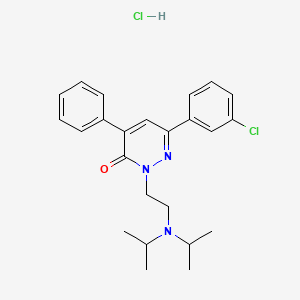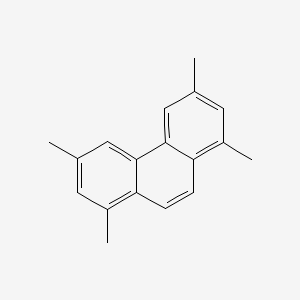
1,3,6,8-Tetramethylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,8-Tetramethylphenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 . It is a derivative of phenanthrene, characterized by the presence of four methyl groups attached to the 1, 3, 6, and 8 positions of the phenanthrene ring system
准备方法
Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetramethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene with methylating agents under specific conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions on the phenanthrene ring .
Industrial Production Methods:
化学反应分析
Types of Reactions: 1,3,6,8-Tetramethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Tetramethylphenanthrene derivatives with fewer double bonds.
Substitution: Halogenated or other substituted phenanthrene derivatives.
科学研究应用
1,3,6,8-Tetramethylphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用机制
The mechanism of action of 1,3,6,8-tetramethylphenanthrene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting gene expression and cellular functions. Additionally, its polycyclic aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
相似化合物的比较
Phenanthrene: The parent compound without methyl substitutions.
1,3,6,8-Tetraphenylpyrene: A similar polycyclic aromatic hydrocarbon with phenyl groups instead of methyl groups.
1,3,6,8-Tetraazapyrene: A nitrogen-containing analog with different electronic properties
Uniqueness: The presence of methyl groups can affect its solubility, melting point, and interactions with other molecules, making it distinct from its analogs .
属性
CAS 编号 |
18499-99-5 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
1,3,6,8-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-11-7-13(3)15-5-6-16-14(4)8-12(2)10-18(16)17(15)9-11/h5-10H,1-4H3 |
InChI 键 |
BDRQYNWVTSUPPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC3=C(C=C(C=C3C2=C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




